molecular formula C28H41N7O3 B1679126 1-(tert-Butyl)-3-(2-((4-(diethylamino)butyl)amino)-6-(3,5-dimethoxyphenyl)pyrido[2,3-d]pyrimidin-7-yl)urea CAS No. 219580-11-7

1-(tert-Butyl)-3-(2-((4-(diethylamino)butyl)amino)-6-(3,5-dimethoxyphenyl)pyrido[2,3-d]pyrimidin-7-yl)urea

Cat. No. B1679126
M. Wt: 523.7 g/mol
InChI Key: DXCUKNQANPLTEJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

This would involve looking at the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts used.



Molecular Structure Analysis

This would involve examining the molecular structure of the compound, including its atomic arrangement and any functional groups present.



Chemical Reactions Analysis

This would involve studying the chemical reactions the compound can undergo, including its reactivity and any products formed during these reactions.



Physical And Chemical Properties Analysis

This would involve studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and chemical stability.


Scientific Research Applications

Chemical Synthesis and Modification Techniques

Research has explored the control of the site of lithiation in pyridine derivatives, highlighting methods for regioselective synthesis and functionalization of related compounds. Such techniques are crucial for developing new chemical entities with potential therapeutic or material applications (Smith et al., 2013). Additionally, the study of association behaviors of N-substituted ureas provides insights into the substituent effects on molecular interactions, potentially informing drug design and materials science (Ośmiałowski et al., 2013).

Catalytic Applications

The oxidative carbonylation of amino moieties to ureas and related compounds is an area of significant interest, with implications for synthesizing high-value molecules from simple precursors. Such catalytic processes offer routes to a wide range of products, including pharmaceuticals and polymers (Mancuso et al., 2015).

Luminescent Materials

Compounds incorporating urea and thiourea functionalities have been investigated for their potential as luminescent anion receptors. This research is relevant to the development of sensors and materials capable of specific ion detection, with applications in environmental monitoring and diagnostics (Odago et al., 2011).

Antioxidant Activity

The synthesis and evaluation of antioxidant activities of various urea derivatives, including those linked to pyrimidine rings, illustrate the potential for these compounds in mitigating oxidative stress. Such activities are crucial for developing new therapeutic agents against diseases associated with oxidative damage (George et al., 2010).

Drug Discovery and Development

Research on urea-based compounds, including their synthesis, characterization, and evaluation for biological activities, underscores their significance in drug discovery. These studies highlight the versatility of urea derivatives in modulating biological targets, with implications for developing new treatments for various diseases (Li et al., 2020).

Safety And Hazards

This would involve looking at the safety data for the compound, including its toxicity, any risks it poses to human health or the environment, and any safety precautions that should be taken when handling it.


Future Directions

This would involve looking at potential future research directions for the compound, such as new applications, improvements to its synthesis, or further studies into its properties or effects.


I hope this general information is helpful! If you have more specific questions or if there’s a different compound you’re interested in, feel free to ask!


properties

IUPAC Name

1-tert-butyl-3-[2-[4-(diethylamino)butylamino]-6-(3,5-dimethoxyphenyl)pyrido[2,3-d]pyrimidin-7-yl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H41N7O3/c1-8-35(9-2)13-11-10-12-29-26-30-18-20-16-23(19-14-21(37-6)17-22(15-19)38-7)25(31-24(20)32-26)33-27(36)34-28(3,4)5/h14-18H,8-13H2,1-7H3,(H3,29,30,31,32,33,34,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXCUKNQANPLTEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCCNC1=NC2=NC(=C(C=C2C=N1)C3=CC(=CC(=C3)OC)OC)NC(=O)NC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H41N7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30176363
Record name PD-173074
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30176363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

523.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(tert-Butyl)-3-(2-((4-(diethylamino)butyl)amino)-6-(3,5-dimethoxyphenyl)pyrido[2,3-d]pyrimidin-7-yl)urea

CAS RN

219580-11-7
Record name N-[2-[[4-(Diethylamino)butyl]amino]-6-(3,5-dimethoxyphenyl)pyrido[2,3-d]pyrimidin-7-yl]-N′-(1,1-dimethylethyl)urea
Source CAS Common Chemistry
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Record name PD 173074
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Record name PD-173074
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PD 173074
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(tert-Butyl)-3-(2-((4-(diethylamino)butyl)amino)-6-(3,5-dimethoxyphenyl)pyrido[2,3-d]pyrimidin-7-yl)urea
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1-(tert-Butyl)-3-(2-((4-(diethylamino)butyl)amino)-6-(3,5-dimethoxyphenyl)pyrido[2,3-d]pyrimidin-7-yl)urea
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1-(tert-Butyl)-3-(2-((4-(diethylamino)butyl)amino)-6-(3,5-dimethoxyphenyl)pyrido[2,3-d]pyrimidin-7-yl)urea
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1-(tert-Butyl)-3-(2-((4-(diethylamino)butyl)amino)-6-(3,5-dimethoxyphenyl)pyrido[2,3-d]pyrimidin-7-yl)urea

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